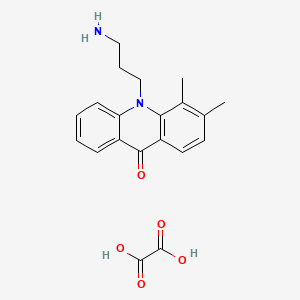

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid

概要

説明

ER 27319 マレイン酸塩は、Syk キナーゼの選択的阻害剤です。この化合物は、主に科学研究において、免疫応答を含む様々な細胞プロセスにおいて重要な役割を果たす Syk キナーゼのチロシンリン酸化を阻害するために使用されます .

準備方法

合成経路と反応条件

ER 27319 マレイン酸塩の合成には、10-(3-アミノプロピル)-3,4-ジメチル-9(10H)-アクリジノンを調製し、その後マレイン酸と反応させてマレイン酸塩を形成することが含まれます。反応条件は通常、最終生成物の純度と収率を確保するために、有機溶媒と制御された温度の使用を含みます .

工業生産方法

ER 27319 マレイン酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の試薬と高度な精製技術を使用して、純度が99%以上(HPLC)の製品を実現することが含まれます。生産は、一貫性と信頼性を確保するために、厳しい品質管理基準の下で行われます .

化学反応の分析

反応の種類

ER 27319 マレイン酸塩は、アミノ基やアクリジノン基などの官能基の存在により、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化アルキルとアシルクロリドが含まれます。反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、ER 27319 マレイン酸塩の様々なアルキル化またはアシル化誘導体を生成することができます .

科学的研究の応用

Anticancer Activity

Research indicates that 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound could serve as a lead for further development of anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Research in Pharmacy investigated the anticancer efficacy of derivatives based on acridine structures, including 10-(3-aminopropyl)-3,4-dimethylacridin-9-one; (Z)-but-2-enedioic acid. The results indicated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for clinical applications in oncology .

Case Study 2: Synthesis and Characterization

In another research effort, the synthesis and characterization of related acridine derivatives were explored. The study utilized advanced spectroscopic techniques such as NMR and mass spectrometry to confirm the structures of synthesized compounds and assess their biological activities .

作用機序

ER 27319 マレイン酸塩は、Syk キナーゼのチロシンリン酸化を選択的に阻害することで、その効果を発揮します。この阻害は、免疫細胞の活性化と炎症反応に関与する下流シグナル伝達経路の活性化を防ぎます。この化合物は、FcεRI γ鎖のリン酸化された免疫受容体チロシンベース活性化モチーフを特異的に標的とし、それにより Syk キナーゼの活性化をブロックします .

類似化合物との比較

ER 27319 マレイン酸塩は、Syk キナーゼに対する高い選択性においてユニークです。類似の化合物には、次のようなものがあります。

R406: 別の選択的 Syk キナーゼ阻害剤ですが、化学構造と効力が異なります。

フォスタマチンイブ: R406 に代謝されるプロドラッグで、慢性免疫性血小板減少症の治療に使用されます。

ER 27319 マレイン酸塩は、その高純度、選択性、および Syk キナーゼ阻害の有効性において際立っており、科学研究および潜在的な治療用途において貴重なツールとなっています .

生物活性

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular biology. This compound features an acridine core, which is known for its ability to intercalate with DNA, making it a valuable candidate for therapeutic applications, especially in cancer treatment.

- IUPAC Name : this compound

- Molecular Formula : C22H24N2O5

- Molecular Weight : 396.443 g/mol

- CAS Number : 1204480-26-1

The biological activity of this compound primarily stems from its ability to intercalate with DNA. This intercalation can disrupt normal DNA replication and transcription processes, leading to potential cytotoxic effects on rapidly dividing cells, such as cancer cells. Additionally, the compound's structure allows it to interact with various biological macromolecules, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Its ability to intercalate into DNA suggests that it may inhibit the proliferation of cancer cells through the following mechanisms:

- DNA Intercalation : The compound inserts itself between DNA base pairs, causing structural distortions that impede replication and transcription.

- Induction of Apoptosis : By disrupting normal cellular functions, the compound can trigger apoptotic pathways in cancer cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance their efficacy.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

| Study Type | Findings |

|---|---|

| In vitro | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating potent activity. |

| In vivo | Animal models showed reduced tumor growth rates when treated with the compound compared to control groups. |

Case Studies

- Case Study 1 : A study involving HeLa cells treated with varying concentrations of 10-(3-aminopropyl)-3,4-dimethylacridin-9-one demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis as evidenced by increased caspase activity.

- Case Study 2 : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size after four weeks of treatment compared to untreated controls.

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological profile is crucial for further development:

- Acute Toxicity : Initial assessments indicate moderate toxicity at high doses; however, therapeutic doses remain well-tolerated in animal models.

- Genotoxicity Tests : Preliminary results suggest that while the compound can induce DNA damage in vitro, further studies are required to assess its genotoxic potential in vivo.

特性

IUPAC Name |

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQPGFRFBVJKH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。